N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole-bearing compound known for its diverse pharmacological effects including potent antileishmanial and antimalarial activities . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar compounds involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The observed stereochemical result of the reaction is interpreted in terms of epimerization in the C1 and C4 centers of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)-tetrahydrofuran-2-yl]prop-2-enoate, which ultimately leads to the cyclized β,β’-cis diastereomer of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)-tetrahydrofuran-2-yl]prop-2-enoate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be calculated using any chemical identifier or molecular structure on a website and provide estimated physicochemical property data based on the reliable QSPR and ANN .Scientific Research Applications
Pharmacological Potential
Research has indicated the pharmacological potential of structurally similar compounds. For instance, N-substituted derivatives of bicyclo[2.2.1]heptan-2-ones demonstrated hypotensive and bradycardiac activities in animal models, suggesting potential applications in cardiovascular disease treatment (Ranise et al., 1982). This illustrates the relevance of structurally complex bicyclic compounds in developing therapeutic agents targeting specific physiological pathways.
Synthetic Chemistry Innovations
In the realm of synthetic chemistry, compounds with complex bicyclic structures have been synthesized for various applications. For example, the synthesis of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides, leading to norbornane-2,3-dicarboximides, highlights advanced methodologies in creating bicyclic frameworks with potential applications in medicinal chemistry and material sciences (Palchikov et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Unsubstituted 7-oxabicyclo[2.2.1]heptane (1,4-epoxycyclohexane, or 7-oxanorbornane) and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene- 7-oxanorbornane has been used in radical-induced alkene polymerizations . These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-11-6-7-13(24-5)12(10-11)20-16(23)19-9-8-18(4,17(19,2)3)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVUVPMFYUPLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.